molecular formula C19H22N2O3S B10814017 N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide

N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B10814017
M. Wt: 358.5 g/mol
InChI Key: XYKCBZPQCNUOFV-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide is a chiral pyrrolidine-based carboxamide derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position and a p-tolyl (4-methylphenyl) substituent on the carboxamide nitrogen. This compound belongs to a class of organocatalysts widely studied for asymmetric synthesis applications. Its structural framework—a rigid pyrrolidine backbone with electron-modulating aromatic groups—enables stereochemical control in catalytic reactions, particularly in alkylation and phosphorylation processes.

Properties

IUPAC Name

N-(4-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-5-9-16(10-6-14)20-19(22)18-4-3-13-21(18)25(23,24)17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCBZPQCNUOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of p-toluidine with tosyl chloride to form p-tolyl tosylate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry: N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The presence of the tosyl group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds for Comparison :

(S)-N-(4-Fluorophenyl)-1-Tosylpyrrolidine-2-Carboxamide (Compound 1) Substituent: 4-Fluorophenyl (electron-withdrawing group). Application: Asymmetric synthesis of β-malonophosphonates. Mechanism: Enhanced electrophilicity due to the fluorine atom facilitates substrate activation.

N-(4-Methoxyphenyl)-2-(Coumarin)Pyrrolidine-1-Carboxamide (8c)

  • Substituent : 4-Methoxyphenyl (electron-donating group).
  • Application : Anti-proliferative/anti-microbial properties (unspecified in evidence).
  • Performance : Moderate synthesis yield (45%) and melting point (152–153°C).

N-(4-Bromophenyl)-2-(Coumarin)Pyrrolidine-1-Carboxamide (8d)

  • Substituent : 4-Bromophenyl (electron-withdrawing group).
  • Application : Anti-proliferative/anti-microbial properties.
  • Performance : Higher yield (68%) and melting point (179°C) compared to 8c.

Hypothetical Analysis of this compound :

  • Substituent : p-Tolyl (electron-donating methyl group).
  • However, increased steric bulk could enhance stereochemical control in certain substrates.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Yield (%) Melting Point (°C) Key Functional Groups Application
This compound N/A N/A Tosyl, p-tolyl Hypothetical organocatalyst
(S)-N-(4-Fluorophenyl)-1-tosylpyrrolidine-2-carboxamide (1) High* N/A Tosyl, 4-fluorophenyl β-Malonophosphonate synthesis
N-(4-Methoxyphenyl)-2-(coumarin)pyrrolidine-1-carboxamide (8c) 45 152–153 Coumarin, 4-methoxyphenyl Anti-proliferative
N-(4-Bromophenyl)-2-(coumarin)pyrrolidine-1-carboxamide (8d) 68 179 Coumarin, 4-bromophenyl Anti-proliferative

Functional Divergence

  • Catalytic vs. Biological Activity :

    • Tosylpyrrolidine-carboxamides (e.g., compound 1) are optimized for catalysis due to their rigid, chiral centers and tunable electronic properties .
    • Coumarin-pyrrolidine hybrids (e.g., 8c, 8d) prioritize biological activity, leveraging the coumarin moiety’s inherent bioactivity .
  • Substituent Impact on Melting Points :

    • Electron-withdrawing groups (e.g., bromo in 8d) correlate with higher melting points (179°C) compared to electron-donating groups (methoxy in 8c: 152–153°C) . This trend suggests stronger intermolecular forces in halogenated analogs.

Biological Activity

N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tosyl group and a p-tolyl group. Its molecular formula is C_{18}H_{21}N_{2}O_{3}S, with a molecular weight of approximately 347.44 g/mol. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thus affecting various biochemical pathways. The tosyl group is known for activating nucleophiles, which plays a crucial role in its mechanism of action in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited. Further studies are needed to quantify its efficacy against specific pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Research Findings and Case Studies

A recent study synthesized thirty-two new derivatives of sulphonamide pyrolidine carboxamides, some of which share structural similarities with this compound. These derivatives were tested for their antiplasmodial activity against Plasmodium falciparum, revealing IC50 values ranging from 2.40 to 8.30 μM for the most active compounds . This highlights the potential of pyrrolidine derivatives in drug development for malaria treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(phenyl)-1-tosylpyrrolidine-2-carboxamideContains a phenyl group instead of p-tolylMay exhibit different biological activities
N-(naphthalen-1-yl)-1-tosylpyrrolidine-2-carboxamideIncorporates a naphthalene moietyPotentially enhanced lipophilicity
N-(4-chlorophenyl)-1-tosylpyrrolidine-2-carboxamideSubstituted with a chlorophenyl groupAltered electronic properties affecting reactivity

This comparison illustrates how variations in substituents can influence the biological properties and reactivity of pyrrolidine derivatives.

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